Benzoyl-L-alanine beta-naphthylamide
Overview
Description
Benzoyl-L-alanine beta-naphthylamide is a compound used for proteomics research applications1. It has a molecular formula of C20H18N2O2 and a molecular weight of 318.3712.
Synthesis Analysis
The synthesis of Benzoyl-L-alanine beta-naphthylamide is not explicitly detailed in the available resources. However, a related compound, β-alanine, has been studied for its synthesis pathways3. It’s suggested that β-alanine can be synthesized through a metabolic pathway involving promiscuous enzymes3.Molecular Structure Analysis
The molecular structure of Benzoyl-L-alanine beta-naphthylamide consists of 20 carbon atoms, 18 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms12.
Chemical Reactions Analysis
Specific chemical reactions involving Benzoyl-L-alanine beta-naphthylamide are not detailed in the available resources. However, related compounds such as β-alanine have been studied for their reactions4.Physical And Chemical Properties Analysis
Benzoyl-L-alanine beta-naphthylamide is a white powder6. It has a molecular weight of 318.3712.Scientific Research Applications
Enzyme Activity and Specificity
- Benzoyl-L-alanine beta-naphthylamide has been utilized in the study of enzyme activities, particularly in identifying and characterizing trypsin-like enzymes in various tissues. For instance, Hopsu and Glenner (1963) observed species-limited enzyme activity similar to bovine trypsin in human mast cells using histochemical substrates like benzoyl-DL-arginine β-naphthylamide (Hopsu & Glenner, 1963).
Analytical Biochemistry
- Doebber and Miller (1976) encountered challenges in measuring the activity of benzoyl-arginine-β-naphthylamide hydrolase due to interference from sulfhydryl compounds, leading to modifications in the analytical process to overcome these issues (Doebber & Miller, 1976).
Biochemical Mechanisms and Interactions
- Gawandi et al. (2004) explored the reaction of Pseudomonas fluorescens kynureninase with beta-benzoyl-L-alanine, revealing new insights into enzyme-substrate interactions and reaction intermediates (Gawandi et al., 2004).
Enzyme Substrate Specificity
- Matsuzawa (1981) investigated the substrate specificity of aminopeptidase in rat testis and epididymis using various substrates including benzoyl-L-alanine beta-naphthylamide, contributing to the understanding of enzyme functions in reproductive tissues (Matsuzawa, 1981).
Intestinal Absorption Studies
- Amidon et al. (1982) examined the intestinal absorption of amino acid derivatives, including benzoyl-L-alanine beta-naphthylamide, shedding light on the mechanisms of nutrient absorption in the gastrointestinal tract (Amidon et al., 1982).
Safety And Hazards
The safety data sheet for a related compound, N-Benzoyl-L-alanine, suggests that it should not be used for food, drug, pesticide, or biocidal product use7. It also recommends avoiding contact with skin and eyes, and not to breathe dust7.
Future Directions
The future directions of research on Benzoyl-L-alanine beta-naphthylamide are not explicitly detailed in the available resources. However, β-alanine, a related compound, has been studied for its potential in acute stroke treatment and facilitation of recovery5.
properties
IUPAC Name |
N-[(2S)-1-(naphthalen-2-ylamino)-1-oxopropan-2-yl]benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O2/c1-14(21-20(24)16-8-3-2-4-9-16)19(23)22-18-12-11-15-7-5-6-10-17(15)13-18/h2-14H,1H3,(H,21,24)(H,22,23)/t14-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSVUNQQWZZPHKB-AWEZNQCLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC2=CC=CC=C2C=C1)NC(=O)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)NC1=CC2=CC=CC=C2C=C1)NC(=O)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60427198 | |
Record name | Benzoyl-L-alanine beta-naphthylamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60427198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzoyl-L-alanine beta-naphthylamide | |
CAS RN |
201988-47-8 | |
Record name | Benzoyl-L-alanine beta-naphthylamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60427198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 201988-47-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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